Spaglumic acid
Overview
Description
Synthesis Analysis
The synthesis of alpha- and beta-spaglumic acids has been achieved through a short, one-pot process. This method involves the ultrasound-promoted acetylation of aspartic acid, followed by dehydration and condensation with glutamic acid dibenzyl ester, and finally hydrogenolysis. The separation of the alpha and beta peptides is accomplished using anion-exchange chromatography. This efficient synthesis route is particularly valuable for producing spaglumic acid for further study and potential applications .
Molecular Structure Analysis
The molecular structure of spaglumic acid is characterized by the presence of both aspartic acid and glutamic acid residues. The alpha-peptide, in particular, has been observed to have a strong tendency to cyclize, forming a cyclic derivative of spaglumic acid. This cyclic compound, known as cyclic N-acetylaspartylglutamic acid dimethyl ester, can be hydrolyzed to yield a diketopiperazine dicarboxylic acid, which is a novel form of cyclic spaglumic acid .
Chemical Reactions Analysis
The chemical behavior of spaglumic acid during synthesis reveals its propensity for cyclization. This reaction occurs during methylation with diazomethane, leading to the formation of the cyclic derivative mentioned above. The ability to form cyclic structures adds a layer of complexity to the chemistry of spaglumic acid and may influence its biological activity and potential applications .
Physical and Chemical Properties Analysis
While the provided papers do not offer extensive details on the physical and chemical properties of spaglumic acid, the synthesis and molecular structure analyses suggest that it possesses properties typical of peptides, such as the ability to form specific structures and engage in chemical reactions like cyclization. The physical properties such as solubility, melting point, and stability would be influenced by its peptide nature and the presence of both acidic and amide functional groups .
Scientific Research Applications
Allergic Conjunctivitis Treatment
Spaglumic acid has been evaluated for its efficacy in treating allergic conjunctivitis. A comparative study with lodoxamide showed that while both drugs provided satisfactory tolerability, lodoxamide was more effective in inhibiting allergic reactions compared to spaglumic acid (Purello D’Ambrosio et al., 1997). In another study, the effectiveness of various antihistamines, including spaglumic acid, was assessed in an animal model of early phase allergic conjunctivitis. The findings indicated that spaglumic acid was among the most effective in reducing allergic signs (Sanchis-Merino et al., 2008).
Synthesis and Chemical Properties
Research has also focused on the synthesis of spaglumic acid. A study detailed a one-pot synthesis method for alpha- and beta-spaglumic acids. Interestingly, the alpha-peptide showed a tendency to cyclize, yielding cyclic spaglumic acid (Reddy & Ravindranath, 2009). This synthesis approach is significant for understanding the chemical properties and potential applications of spaglumic acid and its derivatives.
Acylation of Amino Acids
Another study explored the acylation of unprotected amino acids, including the synthesis of spaglumic acid. This involved the use of ultrasound with acid anhydrides and activated esters in organic solvents (Anuradha & Ravindranath, 1997). The methodology is relevant for peptide synthesis and could have broader applications in pharmaceuticals and biochemistry.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVPGKGADVGKTG-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |
Record name | Isospaglumic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3091535 | |
Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylaspartylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Spaglumic acid | |
CAS RN |
3106-85-2, 4910-46-7 | |
Record name | N-Acetylaspartylglutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isospaglumic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | spaglumic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Acetyl-Asp-Glu | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOSPAGLUMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylaspartylglutamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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